4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H23NO•HCl . It has a molecular weight of 233.78 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is 1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Metabolic Activity in Obese Rats : The metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride was studied in obese rats. This compound, when administered chronically, led to reduced food intake and weight gain in obese (fa/fa) rats, with an increase in free fatty acid concentration observed after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).
Effects on Feeding Behavior : The same compound was also tested for its effects on feeding behavior. It is notable as the first non-amphetamine substance with low toxicity and without psychotropic activity to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation : Another study focused on the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), which is chemically unrelated to amphetamine. This compound was found to increase energy expenditure by increasing resting oxygen consumption (VO2) and produced dose-related increases in VO2 in normal rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Antimycobacterial Activity : The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, which included compounds related to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, showed in vitro and in vivo activity against Mycobacterium tuberculosis. Compound 4e was particularly noted for its potent activity (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Antihistaminic and Antiserotonin Properties : The antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally similar to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, have been demonstrated in various experimental situations (Stone, Wenger, Ludden, Stavorski, & Ross, 1961).
Carbon-13 NMR Spectroscopy of Methyl-Substituted Piperidines : A study conducted carbon-13 chemical shifts and coupling constants measurements on various methyl-substituted piperidines and their hydrochloride salts, contributing to the understanding of the structural and electronic properties of these compounds (Béguin, Deschamps, Boubel, & Delpuech, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopentylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNXRJTKZMPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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